

Physical and chemical properties of (2-Amino-1-phenylethyl)dimethylamine

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Compound of Interest

Compound Name:	(2-Amino-2-phenylethyl)dimethylamine
Cat. No.:	B1274616

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Technical Guide: (2-Amino-1-phenylethyl)dimethylamine

For Researchers, Scientists, and Drug Development Professionals

Introduction

(2-Amino-1-phenylethyl)dimethylamine, also known by its IUPAC name N,N-dimethyl-1-phenylethane-1,2-diamine, is a substituted phenethylamine derivative.^[1] Its chemical structure, featuring a phenyl group and two amine functionalities, suggests potential applications in pharmaceutical and chemical research. This technical guide provides a comprehensive overview of the available physical, chemical, and safety data for this compound. It is important to note that while basic properties are documented, detailed experimental protocols and biological activity data for this specific molecule are not readily available in the current scientific literature.

Chemical and Physical Properties

The fundamental chemical and physical properties of (2-Amino-1-phenylethyl)dimethylamine are summarized below. It is noteworthy that experimental data for several key properties, such as melting point and solubility, are not consistently reported in publicly accessible databases. The data presented is a consolidation of available information.

Table 1: Physical and Chemical Properties of (2-Amino-1-phenylethyl)dimethylamine

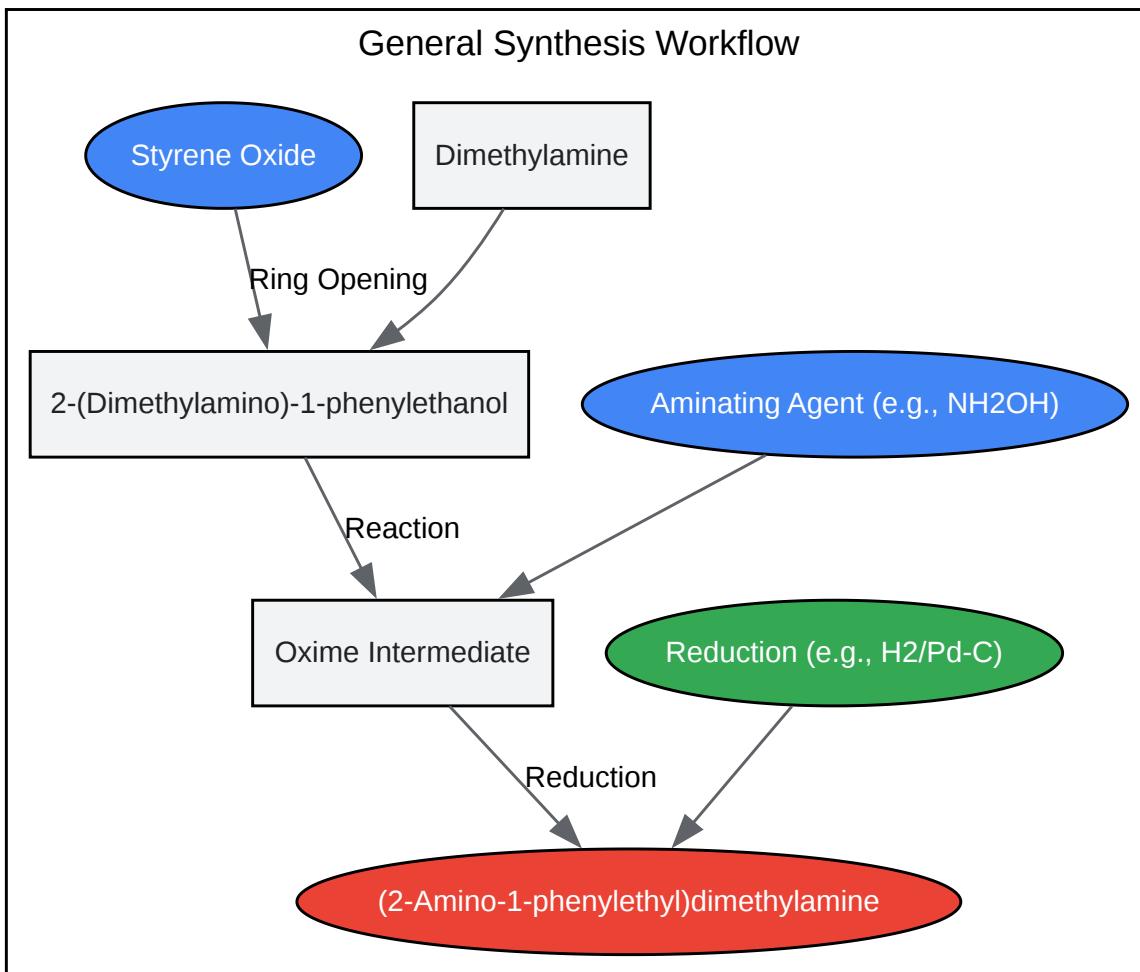
Property	Value	Source(s)
IUPAC Name	N,N-dimethyl-1-phenylethane-1,2-diamine	[1]
CAS Number	6342-21-8	[1][2][3]
Molecular Formula	C ₁₀ H ₁₆ N ₂	[1][2][3]
Molecular Weight	164.25 g/mol	[1][2][3]
Appearance	Light yellow liquid	[2][3]
Boiling Point	238.2 °C at 760 mmHg (for CAS 31788-88-2, a potential isomer)	
Melting Point	Data not available	
Density	0.983 g/cm ³ (for CAS 31788-88-2, a potential isomer)	
pKa (predicted)	8.86 ± 0.10	
Solubility	Data not available	
Storage Conditions	0-8°C	[2][3]

Experimental Protocols

Detailed, peer-reviewed experimental protocols for the synthesis, purification, and analysis of (2-Amino-1-phenylethyl)dimethylamine are not currently available in the searched scientific literature. However, based on general organic chemistry principles for similar diamine compounds, a hypothetical workflow is presented.

General Synthetic Approach

The synthesis of vicinal diamines can often be achieved through methods such as the ring-opening of aziridines or the reduction of α -amino ketoximes. A potential synthetic route is outlined in the workflow diagram below.

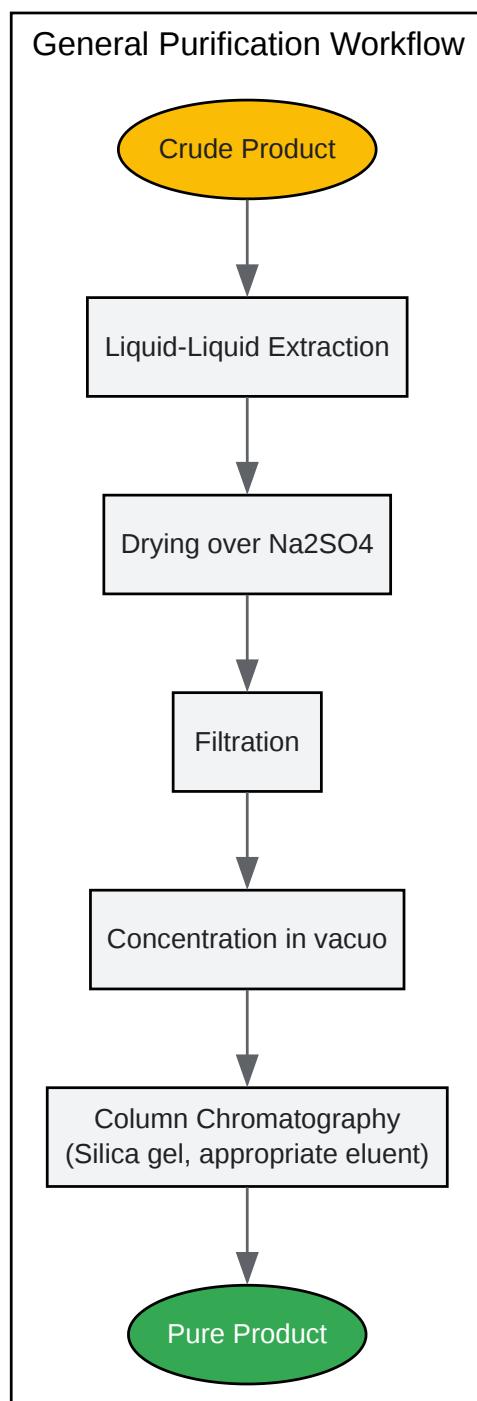


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A potential synthetic pathway for (2-Amino-1-phenylethyl)dimethylamine.

Purification

Purification of the crude product would likely involve standard laboratory techniques.



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A general purification scheme for an amine product.

Analytical Characterization

The identity and purity of the synthesized compound would be confirmed using a suite of analytical techniques.

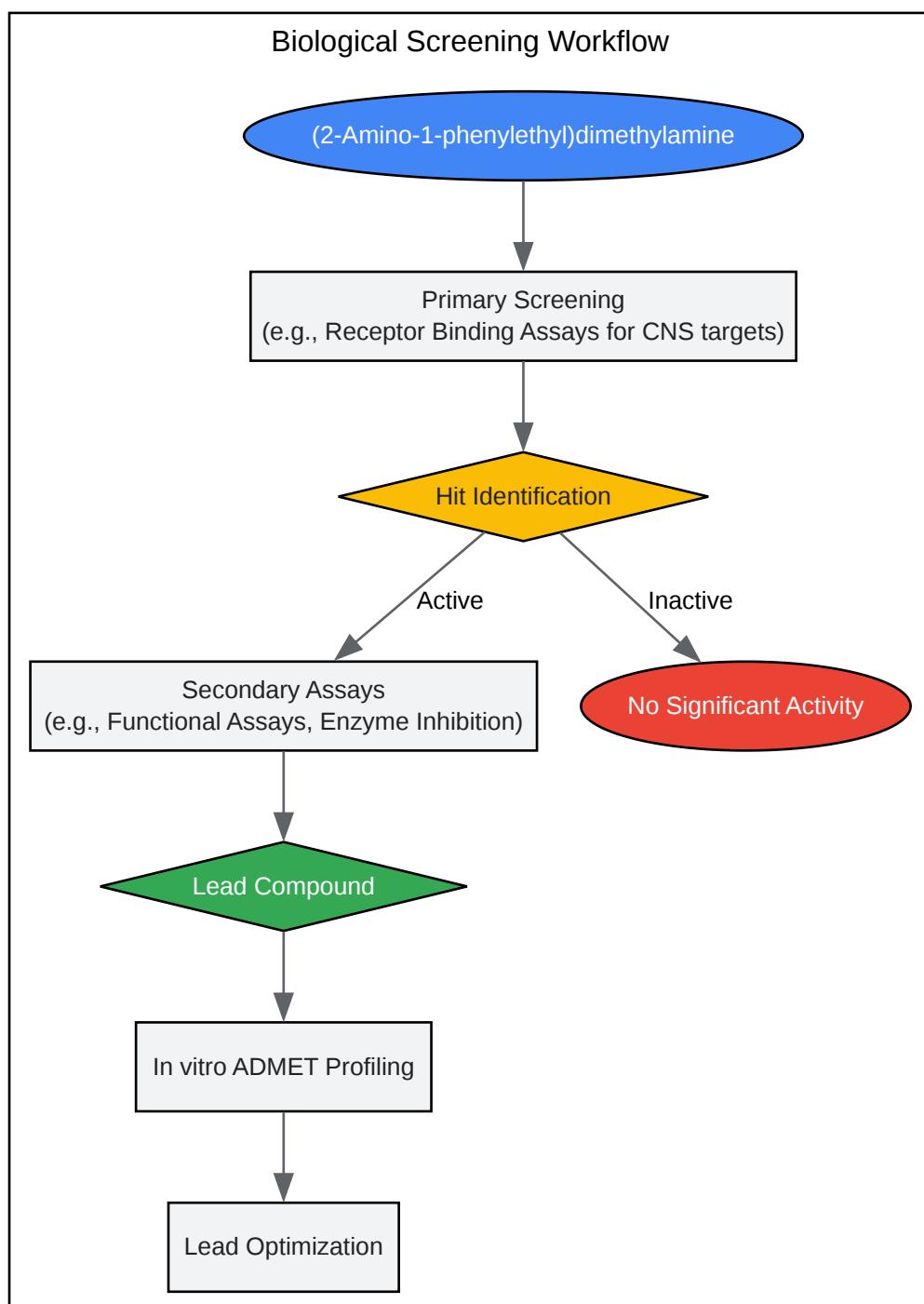
Table 2: Analytical Methods for Characterization

Technique	Purpose
Nuclear Magnetic Resonance (NMR)	^1H and ^{13}C NMR for structural elucidation.
Mass Spectrometry (MS)	To confirm the molecular weight and fragmentation pattern.
Fourier-Transform Infrared Spectroscopy (FTIR)	To identify characteristic functional groups (e.g., N-H, C-N, aromatic C-H).
High-Performance Liquid Chromatography (HPLC)	To determine purity.

Biological Activity and Signaling Pathways

Extensive searches of scientific databases did not yield any specific information on the biological activity, pharmacological effects, or signaling pathways associated with (2-Amino-1-phenylethyl)dimethylamine. The biological effects of substituted phenylethylamines are highly dependent on the nature and position of substituents on the phenyl ring and the ethylamine backbone. Therefore, it is not possible to extrapolate the biological activity of this specific compound from the broader class of phenylethylamines without experimental data.

For drug development professionals, this represents an unexplored area of chemical space. Should this molecule be considered for further investigation, a logical workflow for initial biological screening is proposed below.



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A general workflow for initial biological evaluation.

Safety Information

According to available safety data sheets, (2-Amino-1-phenylethyl)dimethylamine is classified as a corrosive substance that causes severe skin burns and eye damage.^[4] It is also indicated to be air-sensitive.^[4] Standard laboratory safety precautions, including the use of personal protective equipment (gloves, safety glasses, lab coat) and working in a well-ventilated fume hood, are essential when handling this compound.

Conclusion

(2-Amino-1-phenylethyl)dimethylamine is a chemical entity for which basic identifying information is available. However, a thorough review of the scientific literature reveals a significant gap in the knowledge regarding its experimental physical properties, detailed synthetic and analytical protocols, and, most notably, its biological activity. This guide serves to consolidate the known data and to highlight the areas where further research is required to fully characterize this compound and explore its potential applications.

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